molecular formula C8H10FN B151531 1-(3-fluorophenyl)-N-methylmethanamine CAS No. 90389-84-7

1-(3-fluorophenyl)-N-methylmethanamine

Cat. No. B151531
CAS RN: 90389-84-7
M. Wt: 139.17 g/mol
InChI Key: ZXWCKKSSCIFVBT-UHFFFAOYSA-N
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Description

The compound "1-(3-fluorophenyl)-N-methylmethanamine" is not directly mentioned in the provided papers. However, the papers discuss various compounds with structural similarities, such as fluorinated aromatic rings and N-methylmethanamine moieties. These compounds are of interest due to their interactions with biological targets like dopamine transporters and serotonin receptors, which are relevant for conditions like cocaine abuse and depression .

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions. For instance, the preparation of N-substituted 3 alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues includes acylation and hydride reduction or direct alkylation . Another example is the synthesis of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine through a polyphosphoric acid condensation route . These methods demonstrate the versatility of synthetic approaches to incorporate fluorine and other substituents into aromatic compounds.

Molecular Structure Analysis

The molecular structures of the compounds discussed in the papers are characterized using various spectroscopic techniques such as FT-IR, DSC, 13C/1H-NMR, and Mass spectrometry . These techniques provide detailed information about the molecular framework and substituent patterns, which are crucial for understanding the compound's interactions with biological targets.

Chemical Reactions Analysis

The chemical reactions described in the papers include condensation reactions to synthesize substituted (E)-1-(4-fluoro-3-methylphenyl)-3-phenylprop-2-en-1-one compounds , and 1,3-dipolar cycloaddition reactions to create N,N-dibenzyl-1-(1-[(4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)]-1H-1,2,3-triazol-4-yl)methanamine . These reactions are tailored to introduce specific functional groups that affect the biological activity of the compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds, such as binding affinities and selectivity profiles,

Scientific Research Applications

Neurokinin-1 Receptor Antagonist

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride is identified as a high-affinity, orally active, human neurokinin-1 (h-NK(1)) receptor antagonist. This compound is effective in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Synthesis in Chemical Reactions

The reaction of 1-fluoro-2-lithiobenzenes with 2-halobenzaldehydes and subsequent oxidation of the resulting alcohols leads to the efficient synthesis of 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones (Kobayashi et al., 2013).

Potassium-Competitive Acid Blocker

1-[5-(2-fluorophenyl)-1-(pyridin-3-ylsulfonyl)-1H-pyrrol-3-yl]-N-methylmethanamine fumarate (TAK-438) is a novel and potent potassium-competitive acid blocker, effective in inhibiting H(+),K(+)-ATPase activity and in vivo gastric acid secretion. Its efficacy surpasses that of proton pump inhibitors (PPIs), making it a promising candidate for treating gastroesophageal reflux disease and other acid-related diseases (Arikawa et al., 2012).

Analytical Chemistry Applications

In the analysis of flunarizine and its degradation products, 1-[bis(4-fluorophenyl)methyl]-4-(3-phenyl-2-propenyl)piperazine, among others, could be separated using micellar or microemulsion mobile phases in liquid chromatography (El-Sherbiny et al., 2005).

Antisecretory Effect in Acid-Related Diseases

TAK-438 demonstrates a more potent and longer-lasting antisecretory effect than lansoprazole on histamine-stimulated gastric acid secretion in rats and dogs. It shows high accumulation and slow clearance from gastric tissue, offering a new mechanism of action for treating acid-related diseases (Hori et al., 2011).

Monoamine Oxidase Inhibitory Properties

3-Aryl-1-phenyl-1H-pyrazole derivatives, including N-((4-fluorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) methanamine, demonstrate good inhibitory activities against mice acetylcholinesterase (AChE) and selective monoamine oxidase (MAO-B) (Kumar et al., 2013).

Safety And Hazards

This would involve looking at the compound’s toxicity, flammability, and any other hazards it might pose. This could also include looking at its environmental impact .

Future Directions

This would involve looking at potential future uses for the compound. This could include potential medical applications, uses in industry, etc .

properties

IUPAC Name

1-(3-fluorophenyl)-N-methylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FN/c1-10-6-7-3-2-4-8(9)5-7/h2-5,10H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWCKKSSCIFVBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=CC=C1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50238114
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-fluorophenyl)-N-methylmethanamine

CAS RN

90389-84-7
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090389847
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenemethanamine, 3-fluoro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50238114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-fluorophenyl)-N-methylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
M Tavari, SF Malan, J Joubert - MedChemComm, 2016 - pubs.rsc.org
The aim of this study was to design novel multifunctional neuroprotective agents that would slow down or halt neurodegeneration through inhibition of MAO-A, MAO-B and caspase-3. …
Number of citations: 28 pubs.rsc.org
V Werner, M Ellwart, AJ Wagner, P Knochel - Organic letters, 2015 - ACS Publications
We report a convenient one-pot preparation of polyfunctional tertiary amines, including various biorelevant phenethylamines or ephedrine derivatives, via the reaction of new …
Number of citations: 27 pubs.acs.org
M Sun, S Cai, P Li, F Zhang, H Zhang, J Zhou - Bioorganic & Medicinal …, 2020 - Elsevier
‘precision medicine’ is characterized by the selection of targeted drugs based on genetic characteristics of tumor from patients, and no longer selected basis on the type of cancer tissue. …
Number of citations: 8 www.sciencedirect.com
M Rullo, M Cipolloni, M Catto, C Colliva… - Journal of Medicinal …, 2022 - ACS Publications
Bioisosteric H/F or CH 2 OH/CF 2 H replacement was introduced in coumarin derivatives previously characterized as dual AChE-MAO B inhibitors to probe the effects on both inhibitory …
Number of citations: 13 pubs.acs.org
C Liu, Y Li, R Sheng, X Han, L Bao, C Wang… - Bioorganic …, 2021 - Elsevier
Synthesis of N-methylpyridine-chlorofuranformamide analogs as novel OPG up-regulators and inhibitors of RANKL-induced osteoclastogenesis - ScienceDirect Skip to main content …
Number of citations: 1 www.sciencedirect.com
T Ghoshal, TM Patel - Journal of the Iranian Chemical Society, 2021 - Springer
In this work, we have developed an electrochemical method to prepare 2-aminobenzoxazole by using acetic acid as an electrolyte. The key benefits of this method are being cleaner …
Number of citations: 2 link.springer.com
R Bai, Z Liang, Y Yoon, S Liu, T Gaines, Y Oum… - European journal of …, 2016 - Elsevier
CXCR4 inhibitors are promising agents for the treatment of cancer metastasis and inflammation. A series of novel tertiary amine derivatives targeting CXCR4 were designed, …
Number of citations: 24 www.sciencedirect.com
S Nageswara Rao, NNK Reddy… - The Journal of …, 2017 - ACS Publications
We report a novel and efficient method for the oxidation of benzylic carbons (amines and cyanides) into corresponding benzamides using a catalytic amount of I 2 and TBHP as the …
Number of citations: 35 pubs.acs.org
M Tavari - 2016 - University of the Western Cape
Number of citations: 2
V Werner - 2015 - edoc.ub.uni-muenchen.de
The regioselective metalation of aromatics is an important synthetic task, since functionalized arenes are essential building blocks of pharmaceuticals and agrochemicals. 66 Whereas …
Number of citations: 5 edoc.ub.uni-muenchen.de

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